(1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,3R)-3-cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)4(3-1-2-3)5(7)6(10)11/h3-5H,1-2H2,(H,10,11)/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBBGDJIMVLIDH-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(C2(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2[C@H](C2(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.
Fluorination: The introduction of fluorine atoms is often carried out using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions usually require a non-polar solvent and low temperatures to ensure selectivity and yield.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide under high pressure or via the hydrolysis of an ester precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Key considerations include the optimization of reaction conditions to maximize yield and minimize by-products, as well as the use of robust catalysts and reagents that can withstand industrial-scale operations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The primary product of such reactions is often a ketone or an aldehyde, depending on the specific conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using nucleophiles such as amines or thiols. The products of these reactions are typically substituted cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux conditions.
Substitution: Sodium azide in dimethylformamide, elevated temperatures.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new synthetic methodologies.
Biology
This compound has potential applications in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature and functional groups allow it to interact specifically with biological macromolecules, making it useful in biochemical research.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its stability and reactivity profile make it an attractive candidate for the development of therapeutic agents.
Industry
In the materials science industry, this compound can be used in the synthesis of fluorinated polymers and other advanced materials. Its incorporation into polymer backbones can impart unique properties such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which (1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance its binding affinity and specificity through the formation of strong hydrogen bonds and van der Waals interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to three key analogs:
Key Comparative Insights
The gem-difluoro group in both DFACC and the target compound increases electrophilicity, promoting susceptibility to nucleophilic attack. However, DFACC’s α-amino group lowers its pKa (~5.88), accelerating base-catalyzed decomposition . The absence of this amino group in the target compound may improve stability.
Biological Interactions: DFACC’s submicromolar affinity for ACC deaminase highlights the role of the α-amino group in enzyme inhibition . L-CCG III, with its aminocarboxymethyl side chain, demonstrates how substituent polarity influences biological targets (e.g., NMDA receptors) .
Physicochemical Properties :
- Fluorine atoms in DFACC and the target compound increase lipophilicity, which may enhance membrane permeability. However, the cyclopropyl group’s rigidity could limit conformational flexibility, affecting solubility .
Biological Activity
(1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activity. This compound's molecular formula is C7H8F2O2, and it has a molecular weight of 162.13 g/mol. The presence of difluorocyclopropane moieties contributes to its reactivity and interaction with biological targets, making it a subject of interest in various research fields.
The compound features a cyclopropyl ring and difluorinated carbon atoms, which can influence its chemical reactivity and biological interactions. The unique structure allows for potential applications in drug development and synthesis of biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C7H8F2O2 |
| Molecular Weight | 162.13 g/mol |
| CAS Number | 2309431-51-2 |
The biological activity of this compound is hypothesized to stem from its interaction with specific enzymes and receptors. The cyclopropane ring can undergo various chemical transformations, including oxidation and substitution reactions, which may modulate enzymatic functions or receptor activity.
Biological Activity Studies
Recent studies have shown that compounds with similar difluorocyclopropane structures exhibit significant biological activities, including:
- Antimicrobial Properties : Research indicates that difluorinated cyclopropanes can inhibit bacterial growth by disrupting cellular processes.
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways, such as ACC deaminase, which plays a role in amino acid metabolism .
- Anti-inflammatory Effects : Some studies suggest that compounds within this class may modulate inflammatory responses through interaction with specific signaling pathways.
Study 1: Enzyme Inhibition
A study investigated the inhibition of ACC deaminase by this compound analogs. The findings indicated that these compounds acted as slow-dissociating inhibitors with submicromolar affinity, highlighting their potential as therapeutic agents in metabolic disorders .
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of fluorinated cyclopropanes was evaluated against various bacterial strains. The results demonstrated that these compounds exhibited significant inhibitory effects compared to non-fluorinated counterparts, suggesting enhanced potency due to the fluorine substituents .
Comparative Analysis
To better understand the biological activity of this compound relative to similar compounds, a comparative analysis was conducted:
| Compound | Biological Activity | Notes |
|---|---|---|
| This compound | Enzyme inhibition; antimicrobial | Potential therapeutic applications |
| 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | ACC deaminase inhibitor | Slow-dissociating with submicromolar affinity |
| 2,2-Difluorocyclopropanecarboxylic acid | Antimicrobial; anti-inflammatory | Enhanced reactivity due to fluorination |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
